molecular formula C16H22N2O3 B5001799 N-cyclopentyl-N'-(4-methoxyphenyl)succinamide

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide

Cat. No. B5001799
M. Wt: 290.36 g/mol
InChI Key: XGNRTESRBLFUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

Scientific Research Applications

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide has been extensively studied for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can help to reduce seizures and anxiety. This compound has also been found to decrease drug-seeking behavior in animal models of addiction. Additionally, this compound may have neuroprotective effects and could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide works by inhibiting GABA transaminase, an enzyme that breaks down GABA in the brain. By blocking this enzyme, this compound increases the levels of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity. This leads to a decrease in excitatory activity in the brain, which can help to reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a number of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity, and increased levels of GABA can lead to a decrease in excitatory activity in the brain. This can help to reduce seizures and anxiety, and may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide is a useful tool for studying the role of GABA transaminase in neurological and psychiatric disorders. It is a potent and selective inhibitor of this enzyme, which allows researchers to manipulate GABA levels in the brain. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects on the brain are not yet fully understood. Additionally, this compound may have off-target effects on other enzymes or receptors in the brain, which could complicate data interpretation.

Future Directions

There are many potential future directions for research on N-cyclopentyl-N'-(4-methoxyphenyl)succinamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase. Another direction is to investigate the effects of this compound on other neurotransmitter systems, such as dopamine or serotonin. Additionally, further studies are needed to determine the long-term effects of this compound on the brain, and to evaluate its potential as a therapeutic agent for various neurological and psychiatric disorders.

Synthesis Methods

N-cyclopentyl-N'-(4-methoxyphenyl)succinamide can be synthesized by reacting cyclopentylamine with 4-methoxyphenylsuccinic anhydride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.

properties

IUPAC Name

N-cyclopentyl-N'-(4-methoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-21-14-8-6-13(7-9-14)18-16(20)11-10-15(19)17-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNRTESRBLFUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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